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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reductive amination is a cornerstone of medicinal chemistry and organic

synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds.[1]

This process involves the reaction of a carbonyl compound with an amine to form an

intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[2]

This method avoids the overalkylation often encountered with direct alkylation of amines.[1]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reducing agent for this

transformation due to its mild nature and remarkable selectivity for reducing the iminium ion in

the presence of the unreacted aldehyde.[2][3] This protocol details the synthesis of

Methyl(oxolan-2-ylmethyl)amine, a valuable building block, from tetrahydrofurfural and

methylamine using this efficient methodology.

Experimental Protocol
Reaction Scheme
The synthesis proceeds via the direct reductive amination of tetrahydrofurfural with

methylamine. An intermediate iminium ion is formed, which is then selectively reduced by

sodium triacetoxyborohydride (STAB).

Image: Reaction scheme for the synthesis of Methyl(oxolan-2-ylmethyl)amine.
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Reagents:

Tetrahydrofurfural (oxolan-2-carbaldehyde)

Methylamine (solution in THF or methanol, or as methylamine hydrochloride)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Glacial Acetic Acid (optional, as catalyst)

Anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Dichloromethane (DCM) or Ethyl Acetate for extraction

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Deionized Water

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Argon or Nitrogen gas inlet

Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Silica gel for column chromatography

Detailed Experimental Procedure
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen),

add a solution of tetrahydrofurfural (1.0 equiv) in anhydrous THF (or DCE).

Amine Addition: Add methylamine (1.5 equiv, as a solution in THF) to the stirred solution. If

using methylamine hydrochloride, use 1.5 equivalents and add a non-nucleophilic base like

triethylamine (1.5-2.0 equiv) to liberate the free amine.

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the

formation of the intermediate imine/iminium ion. The addition of a catalytic amount of acetic

acid (1-2 equivalents) can accelerate this step.[1][4]

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium

triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal

temperature does not rise significantly.[5]

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS

until the starting aldehyde is consumed.

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a

saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas

evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with dichloromethane or ethyl acetate.

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under

reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The crude residue can be purified by flash column chromatography on silica gel

to yield the pure Methyl(oxolan-2-ylmethyl)amine.

Data Presentation
The following table summarizes the typical quantitative parameters for the reductive amination

protocol. Yields are generally high for this type of transformation.[1]
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Parameter Value/Range Reference

Reactants

Tetrahydrofurfural 1.0 equiv [3]

Methylamine 1.5 equiv [5]

Sodium Triacetoxyborohydride 1.5 equiv [5]

Acetic Acid (Catalyst) 1.0 - 2.0 equiv [1][5]

Reaction Conditions

Solvent Anhydrous THF or DCE [2][5]

Temperature 0 °C to Room Temperature

Reaction Time 2 - 4 hours [5]

Outcome

Expected Yield 80 - 95% [1]

Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of

Methyl(oxolan-2-ylmethyl)amine.
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Workflow for Reductive Amination Synthesis
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Caption: Experimental workflow for the synthesis of Methyl(oxolan-2-ylmethyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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